6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound features a chromen-2-one core structure with an ethyl group at the 6-position and a morpholin-4-ylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-2H-chromen-2-one and morpholine.
Formation of Intermediate: The 6-ethyl-2H-chromen-2-one is reacted with a suitable reagent, such as formaldehyde, to form an intermediate compound.
Introduction of Morpholin-4-ylmethyl Group: The intermediate compound is then reacted with morpholine under controlled conditions to introduce the morpholin-4-ylmethyl group at the 4-position of the chromen-2-one core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one: This compound is similar in structure but has a methyl group instead of an ethyl group at the 6-position.
4-hydroxy-2H-chromen-2-one: This compound lacks the morpholin-4-ylmethyl group and has a hydroxyl group at the 4-position.
7-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one: This compound has an ethyl group at the 7-position instead of the 6-position.
Uniqueness
6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-ethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-12-3-4-15-14(9-12)13(10-16(18)20-15)11-17-5-7-19-8-6-17/h3-4,9-10H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIWVBOXYCTYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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